molecular formula C21H38N4O2 B7185091 N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B7185091
M. Wt: 378.6 g/mol
InChI Key: BTRPHCHBGAUODD-UHFFFAOYSA-N
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Description

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide is a complex organic compound featuring a piperidine and azocane ring structure

Properties

IUPAC Name

N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O2/c1-23-15-10-21(11-16-23,25-13-7-4-8-14-25)18-22-19(26)17-24-12-6-3-2-5-9-20(24)27/h2-18H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRPHCHBGAUODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CNC(=O)CN2CCCCCCC2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-methyl-4-piperidin-1-ylpiperidine. This can be achieved through the reaction of 1-methylpiperidine with 4-piperidone under reductive amination conditions.

    Azocane Ring Formation: The azocane ring is synthesized separately, often starting from a suitable diacid or diamine precursor, followed by cyclization under high-temperature conditions.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the azocane derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the azocane ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, potentially serving as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: :

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